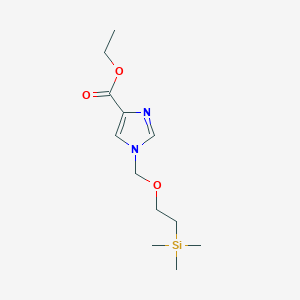![molecular formula C9H9N3O2 B13667740 Methyl 2-methyl-1H-imidazo[4,5-b]pyridine-6-carboxylate](/img/structure/B13667740.png)
Methyl 2-methyl-1H-imidazo[4,5-b]pyridine-6-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-methyl-1H-imidazo[4,5-b]pyridine-6-carboxylate is a heterocyclic compound that belongs to the imidazopyridine family. This compound is characterized by a fused ring system consisting of an imidazole ring and a pyridine ring. It has garnered significant interest in the fields of medicinal and synthetic chemistry due to its potential biological activities and versatile chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-methyl-1H-imidazo[4,5-b]pyridine-6-carboxylate typically involves the Michael addition of 1-methyl-1H-imidazol-4-amine to fumaric or maleic acid derivatives, followed by intramolecular cyclization . This method allows for the formation of the imidazopyridine core structure under relatively mild conditions. Another approach involves the construction of the pyridine ring starting from 4-aminoimidazole and 1,3-dicarbonyl compounds .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions and catalysts to enhance yield and purity. The use of continuous flow reactors and automated synthesis platforms can further streamline the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-methyl-1H-imidazo[4,5-b]pyridine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield partially saturated derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and organometallic compounds are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include N-oxides, partially saturated imidazopyridines, and various substituted derivatives, which can be further utilized in synthetic and medicinal chemistry .
Wissenschaftliche Forschungsanwendungen
Methyl 2-methyl-1H-imidazo[4,5-b]pyridine-6-carboxylate has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Wirkmechanismus
The mechanism of action of methyl 2-methyl-1H-imidazo[4,5-b]pyridine-6-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby influencing various biochemical pathways. For example, it may act as an inhibitor of certain kinases or as a modulator of GABA receptors .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine: Known for its presence in cooked meats and potential carcinogenic properties.
Imidazo[4,5-c]pyridine: Another isomeric form with distinct biological activities.
Uniqueness
Methyl 2-methyl-1H-imidazo[4,5-b]pyridine-6-carboxylate stands out due to its specific substitution pattern, which imparts unique chemical reactivity and biological activity. Its versatility in undergoing various chemical transformations and its potential therapeutic applications make it a valuable compound in both research and industry .
Eigenschaften
Molekularformel |
C9H9N3O2 |
|---|---|
Molekulargewicht |
191.19 g/mol |
IUPAC-Name |
methyl 2-methyl-1H-imidazo[4,5-b]pyridine-6-carboxylate |
InChI |
InChI=1S/C9H9N3O2/c1-5-11-7-3-6(9(13)14-2)4-10-8(7)12-5/h3-4H,1-2H3,(H,10,11,12) |
InChI-Schlüssel |
FULGBLNCFIXQHJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC2=C(N1)C=C(C=N2)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3,4-Dibromo-5-chloro-1H-pyrrolo[2,3-B]pyridine](/img/structure/B13667661.png)
![4-Chloro-3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]butanenitrile](/img/structure/B13667671.png)
![2-(2,3-Dihydrobenzofuran-5-yl)-N-(6-methyl-4-(5-methylfuran-2-yl)benzo[d]thiazol-2-yl)acetamide](/img/structure/B13667678.png)
![Methyl 4-Bromobenzo[c]isoxazole-3-carboxylate](/img/structure/B13667682.png)


![3,7-Dibromo-1H-pyrrolo[3,2-c]pyridine](/img/structure/B13667710.png)
![Methyl 8-Bromoimidazo[1,5-a]pyridine-3-carboxylate](/img/structure/B13667713.png)


![1-(6-Nitro-1H-benzo[d]imidazol-4-yl)ethanol](/img/structure/B13667726.png)
![4-[(6-methyl-4-phenylquinazolin-2-yl)amino]-N-phenylbenzamide](/img/structure/B13667733.png)

